Hydroxyprogesterone, specifically 17-alpha-hydroxyprogesterone, has the chemical formula C21H30O3 and a molecular weight of approximately 330.46 g/mol . It is a key intermediate in the biosynthesis of steroid hormones and is involved in various physiological processes. Hydroxyprogesterone is synthesized in the adrenal glands and gonads and plays a crucial role in regulating menstrual cycles and maintaining pregnancy.
In the body, hydroxyprogesterone has limited hormonal activity. Its primary function is as an intermediate in cortisol production. However, in research on CAH, elevated hydroxyprogesterone levels indicate a deficiency in the enzyme responsible for converting it to cortisol []. This disrupted pathway leads to hormonal imbalances and the characteristic symptoms of CAH.
Hydroxyprogesterone exhibits several biological activities:
The synthesis of hydroxyprogesterone can be achieved through various methods:
Hydroxyprogesterone has several important applications:
Hydroxyprogesterone interacts with various drugs and biological systems:
Hydroxyprogesterone shares structural similarities with several other steroid hormones. Here are some comparable compounds:
Compound | Chemical Formula | Unique Characteristics |
---|---|---|
Progesterone | C21H30O3 | Precursor to hydroxyprogesterone; primary progestin. |
Hydroxyprogesterone caproate | C27H40O4 | Esterified form; longer half-life; used in injections. |
Hydroxyprogesterone acetate | C23H32O4 | Acetate ester; used for hormonal therapies. |
17-alpha-hydroxyprogesterone | C21H30O3 | Direct metabolite; elevated in adrenal disorders. |
Hydroxyprogesterone's unique positioning as both a precursor and an active hormone distinguishes it from these similar compounds. Its specific hydroxylation pattern allows it to engage distinct biological pathways compared to other steroids.
The systematic nomenclature of hydroxyprogesterone follows the International Union of Pure and Applied Chemistry conventions for steroid compounds. The complete systematic IUPAC name for hydroxyprogesterone is (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one [1]. This comprehensive nomenclature specifies the complete stereochemical configuration of all chiral centers within the molecule, ensuring unambiguous identification.
The alternative systematic IUPAC name, 17α-Hydroxypregn-4-ene-3,20-dione, provides a more concise representation that emphasizes the steroid backbone structure [2] [3]. This nomenclature indicates the pregnane skeleton with specific functional group modifications: a hydroxyl group at the 17α position, a double bond between carbons 4 and 5, and ketone groups at positions 3 and 20.
Molecular Formula and Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₀O₃ [1] [3] |
Molecular Weight | 330.4611 g/mol [4] |
CAS Registry Number | 68-96-2 [1] [4] |
IUPAC InChIKey | DBPWSSGDRRHUNT-WSBLSWJJSA-N [1] [4] |
Canonical SMILES | CC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C [1] |
The InChI (International Chemical Identifier) string provides a unique text representation: InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 [1] [5]. This standardized representation ensures computational compatibility and database integration across chemical information systems.
Hydroxyprogesterone is recognized under multiple international pharmacopeial and regulatory frameworks, each maintaining specific nomenclature standards for pharmaceutical applications.
International Nomenclature Standards
The International Nonproprietary Name (INN) designated by the World Health Organization is Hydroxyprogesterone [6] [7] [8]. The INN system provides multilingual variants: Hydroxyprogesteronum in Latin and Hidroxiprogesterona in Spanish [8]. These standardized names facilitate international communication and regulatory harmonization across different linguistic regions.
Regional Pharmacopeial Recognition
Authority | Designation | Additional Information |
---|---|---|
British Approved Name (BAN) | Hydroxyprogesterone [INN:BAN] [8] | Harmonized with INN standards |
Japanese Accepted Name (JAN) | Hydroxyprogesterone (JAN/USP/INN) [11] | Aligned with international standards |
European Medicines Agency (EMA) | 17-hydroxyprogesterone caproate [12] [13] | Focus on caproate ester form |
FDA Established Name | Hydroxyprogesterone caproate [14] [15] | Regulatory approval designation |
Chemical Database Identifiers
Regulatory and chemical databases maintain consistent identifier systems. The United Nations Identifier (UNII) 21807M87J2 provides FDA-specific tracking [1] [8]. The European Community number EC 200-699-4 (also known as EINECS 200-699-4) facilitates European chemical substance registration [1] [3].
The Chemical Abstracts Service (CAS) maintains the registry number 68-96-2 as the primary identifier [1] [4]. Additional database identifiers include ChEBI ID CHEBI:17252, ChEMBL ID CHEMBL1062, and DrugBank ID DB14570 [1].
Hydroxyprogesterone exhibits a complex arrangement of functional groups that define its chemical behavior and biological activity within the steroid classification system.
Primary Functional Groups
The molecule contains three principal functional groups that determine its chemical and pharmacological properties [16] [17] [5]:
Ketone Groups: Two ketone functionalities are present - a 3-oxo group at carbon 3 and a 20-oxo group (acetyl carbonyl) at carbon 20 [18] [17]. The 3-ketone group is essential for progesterone receptor binding, while the 20-ketone contributes to biological activity and metabolic recognition [18].
Hydroxyl Group: The distinguishing 17α-hydroxyl group represents the key structural modification from progesterone [2] [5] [19]. This alpha-oriented hydroxyl at position 17 creates a tertiary alcohol that provides hydrogen bonding capability and amphiphilic character [16].
Alkene Functionality: A double bond between carbons 4 and 5 maintains steroid conjugation and molecular planarity [17] [5]. This structural feature is crucial for maintaining the rigid steroid framework and receptor recognition.
Steroid Classification Hierarchy
Classification Level | Assignment | Structural Basis |
---|---|---|
Chemical Kingdom | Organic compounds [16] | Carbon-based molecular framework |
Super Class | Lipids and lipid-like molecules [16] | Lipid-soluble steroid hormone |
Class | Steroids and steroid derivatives [16] | Four-ring steroid backbone structure |
Sub Class | Pregnane steroids [16] | 21-carbon pregnane skeleton |
Direct Parent | Gluco/mineralocorticoids, progestogens and derivatives [16] | Hydroxylated prostane moiety |
Specialized Steroid Classifications
Hydroxyprogesterone is classified as a C21 steroid based on its twenty-one carbon atoms [16] [5]. More specifically, it belongs to the 17α-hydroxy steroid subtype due to the alpha-oriented hydroxyl group at position 17 [19]. The compound is categorized as a progestogen steroid hormone reflecting its biological activity profile [19].
The Lipid Maps database assigns the identifier LMST02030161 under the steroid lipid classification [5]. The ChEBI (Chemical Entities of Biological Interest) database classifies it as CHEBI:17252, specifically designated as a 17alpha-hydroxy steroid [1] [5].
Molecular Framework Analysis
The pregnane skeleton consists of four fused rings designated A, B, C, and D [20] [21]. Ring A adopts a half-chair conformation, rings B and C maintain chair conformations, while the cyclopentane ring D exhibits a distorted envelope conformation [20]. All ring junctions are trans/trans, providing the characteristic rigid steroid framework [20].
The functional group arrangement creates specific molecular recognition patterns. The alpha-hydroxy ketone system (17-OH adjacent to 20-C=O) generates amphiphilic character essential for membrane interaction and receptor binding [16]. The cyclic ketone groups within the steroid structure contribute to receptor recognition specificity [16].
Health Hazard